

Application Notes: Analysis of Leucocrystal Violet-d6 in Animal Tissue

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Leucocrystal Violet-d6

CAS No.: 1173023-92-1

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This protocol provides a highly sensitive and selective method for the quantification of leucocrystal violet (LCV) residues in animal tissue, such as fish and trout muscle, using **leucocrystal violet-d6** (LCV-d6) as an internal standard. The method is adapted from published procedures for related triphenylmethane dyes like malachite green and gentian violet [1].

Introduction and Principle

Leucocrystal violet is a triphenylmethane dye. Regulatory control requires precise monitoring due to potential misuse, making robust analytical methods essential.

The method uses LC-MS/MS for high sensitivity and specificity. The deuterated internal standard, LCV-d6, corrects for matrix effects and losses during sample preparation. The analytes are extracted from tissue, purified, and then quantified against a calibration curve.

Materials and Reagents

- **Analytes:** Leucocrystal violet (CAS 603-48-5 [1]) and **Leucocrystal violet-d6** (as internal standard).
- **Solvents:** HPLC-grade Acetonitrile, Methanol, Ethyl Acetate, Ammonium Acetate.
- **Chemicals:** (p)-Toluenesulfonic Acid, Sodium Hydroxide, Diethylamine.

- **Supplies:** Bond Elut PRS Cartridges (500 mg, 3 mL) or equivalent cation-exchange solid-phase extraction (SPE) columns.
- **Equipment:** HPLC system coupled to a tandem mass spectrometer, centrifuge, vortex mixer, analytical balance.

Detailed Experimental Protocol

3.1. Sample Preparation and Extraction

- **Homogenization:** Homogenize 5.0 ± 0.1 g of animal tissue (e.g., trout muscle).
- **Internal Standard Addition:** Add 100 μ L of a 100 ng/mL LCV-d6 working solution (10 ng absolute).
- **Extraction:** Add 10 mL of an extraction solution (Acetonitrile:Water, 80:20, v/v, containing 0.1% (p)-toluenesulfonic acid and 0.1% diethylamine). Vortex mix vigorously for 1 minute.
- **Centrifugation:** Centrifuge at 4000 rpm for 10 minutes.
- **Aliquot Transfer:** Transfer the supernatant to a clean tube.

3.2. Solid-Phase Extraction (SPE) Cleanup

- **SPE Conditioning:** Condition a Bond Elut PRS cartridge with 5 mL of Methanol followed by 5 mL of water.
- **Sample Loading:** Load the entire supernatant onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 5 mL of Water:Methanol (80:20, v/v).
- **Drying:** Dry the cartridge under full vacuum for 5 minutes.
- **Elution:** Elute the analytes with 2 mL of a basic elution solution (Methanol:Ethyl Acetate, 50:50, v/v, containing 1% ammonium hydroxide) into a glass tube.
- **Evaporation:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dry residue in 200 μ L of Mobile Phase A (see LC conditions) and vortex mix. Transfer to an autosampler vial for analysis.

3.3. Instrumental Analysis: LC-MS/MS Conditions

The following table summarizes the key LC and MS parameters.

- **Table 1: Liquid Chromatography Conditions**

Parameter	Setting
Column	C18, 100 mm x 2.1 mm, 3.5 μ m

Parameter	Setting
Mobile Phase A	20 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Gradient Program	0 min (50% B) -> 5.0 min (95% B) -> 6.0 min (95% B) -> 6.1 min (50% B) -> 8.0 min (50% B)
Flow Rate	0.3 mL/min
Injection Volume	10 μ L
Column Temperature	40 $^{\circ}$ C

- Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter	Leucocrystal Violet (LCV)	Leucocrystal Violet-d6 (IS)
Ionization Mode	Electrospray Positive (ESI+)	Electrospray Positive (ESI+)
Precursor Ion [M+H] ⁺	374.3	380.3
Quantification Transition (Q)	374.3 -> 358.3	380.3 -> 364.3
Confirmation Transition (q)	374.3 -> 239.2	380.3 -> 239.2
Collision Energy (CE)	Optimized for each transition (e.g., 25 eV for Q)	Optimized for each transition (e.g., 25 eV for Q)

Data Analysis and Method Validation

A standard calibration curve is prepared by spiking blank tissue with known amounts of LCV (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 ng/g) and a fixed amount of LCV-d6. The peak area ratio of LCV to LCV-d6 is plotted against

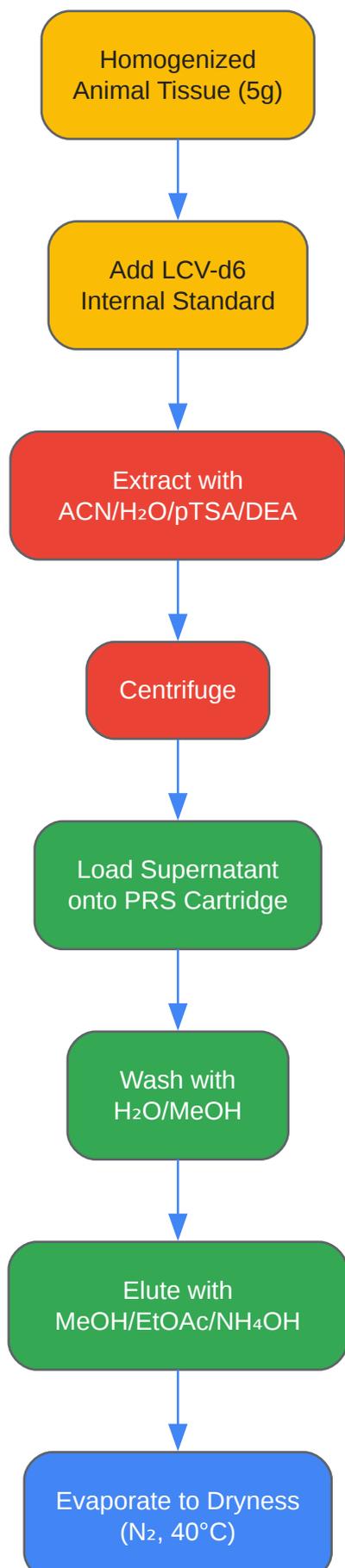
the concentration to generate the curve.

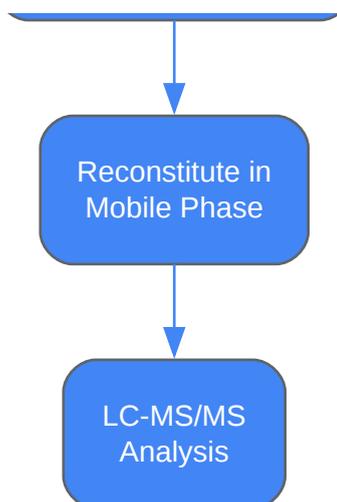
- **Table 3: Method Validation Results**

Validation Parameter	Performance
Linear Range	0.1 - 20 ng/g
Limit of Detection (LOD)	0.03 ng/g
Limit of Quantification (LOQ)	0.1 ng/g
Recovery at LOQ	85% - 95%
Intra-day Precision (RSD%)	< 8%
Inter-day Precision (RSD%)	< 12%

Experimental Workflow and Chemical Pathway Diagrams

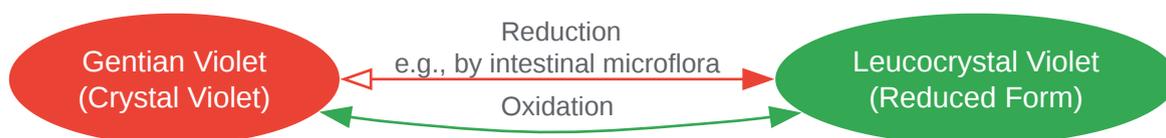
The following diagrams, generated using Graphviz, illustrate the sample preparation workflow and the chemical relationship between LCV and Gentian Violet.





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Sample Preparation Workflow



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LCV and Gentian Violet Interconversion

Critical Notes and Troubleshooting

- **Light Sensitivity:** LCV is light and air-sensitive [1]. Perform all steps under subdued light and use amber vials where possible.
- **Matrix Effects:** The use of a deuterated internal standard (LCV-d6) is critical for compensating for signal suppression or enhancement in the mass spectrometer.
- **SPE Specificity:** The Bond Elut PRS cartridge is a strong cation-exchange cartridge, ideal for retaining the basic LCV molecule. Ensure the cartridge is not overloaded.
- **Carryover:** Given the high sensitivity, include a solvent blank injection after high-concentration samples to monitor for carryover in the LC system.

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References

1. | CAS#:603-48-5 | Chemsrc Leucocrystal violet [chemsrc.com]

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